molecular formula C18H8Cl4N2OS B4266078 2,3-dichloro-N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]benzamide

2,3-dichloro-N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]benzamide

Cat. No. B4266078
M. Wt: 442.1 g/mol
InChI Key: MGIZTSJALCDBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mechanism of Action

2,3-dichloro-N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]benzamide works by binding to the active site of BTK and preventing its activation by upstream signaling molecules. This leads to the inhibition of downstream signaling pathways that are critical for the survival and proliferation of cancer cells. In addition, 2,3-dichloro-N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
2,3-dichloro-N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]benzamide has been shown to have potent anti-cancer activity in preclinical models, with significant tumor growth inhibition observed in both lymphoma and multiple myeloma models. In addition, 2,3-dichloro-N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]benzamide has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,3-dichloro-N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]benzamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. However, the effectiveness of 2,3-dichloro-N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]benzamide may be limited by the development of resistance mechanisms in cancer cells, which is a common problem with targeted therapies.

Future Directions

There are several future directions for the development of 2,3-dichloro-N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]benzamide. One potential application is in combination therapy with other anti-cancer agents, such as immune checkpoint inhibitors or chemotherapy drugs. Another direction is the development of 2,3-dichloro-N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]benzamide analogs with improved pharmacokinetic and pharmacodynamic properties. Finally, further studies are needed to investigate the potential of 2,3-dichloro-N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]benzamide for the treatment of other types of cancer, as well as its effectiveness in clinical trials.

Scientific Research Applications

2,3-dichloro-N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]benzamide has been extensively studied in preclinical models for the treatment of various types of cancer, including lymphoma, multiple myeloma, and solid tumors. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway that is essential for the survival and proliferation of B-cells.

properties

IUPAC Name

2,3-dichloro-N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8Cl4N2OS/c19-9-4-5-10(15(21)6-9)13-8-26-18(12(13)7-23)24-17(25)11-2-1-3-14(20)16(11)22/h1-6,8H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIZTSJALCDBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=C(C(=CS2)C3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8Cl4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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